molecular formula C26H22Cl2N4 B12085191 CB1 antagonist 1

CB1 antagonist 1

Cat. No.: B12085191
M. Wt: 461.4 g/mol
InChI Key: GTOMRUVXHAYDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB1 antagonist 1: is a compound that acts as an antagonist to the cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 antagonists are primarily researched for their potential therapeutic applications in treating obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heteroaromatic rings.

    Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.

    Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to attach different substituents to the core structure.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to improve yield and reduce costs. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.

    Scalable Purification Techniques: Utilizing large-scale purification methods like continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

CB1 antagonist 1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CB1 antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

CB1 antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 (CB1) and blocking its activation by endogenous cannabinoids. This inhibition can modulate various signaling pathways involved in appetite regulation, pain sensation, mood, and memory. The blockade of CB1 receptors in peripheral tissues, such as fat, liver, and muscle, is believed to contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Rimonabant: A well-known CB1 antagonist that was used to treat obesity but was withdrawn due to psychiatric side effects.

    Taranabant: Another CB1 antagonist investigated for obesity treatment but discontinued due to adverse effects.

    AM251: A research compound used to study the endocannabinoid system.

Uniqueness

CB1 antagonist 1 is unique in its ability to selectively block CB1 receptors without significant central nervous system side effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C26H22Cl2N4

Molecular Weight

461.4 g/mol

IUPAC Name

3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3

InChI Key

GTOMRUVXHAYDFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl

Origin of Product

United States

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